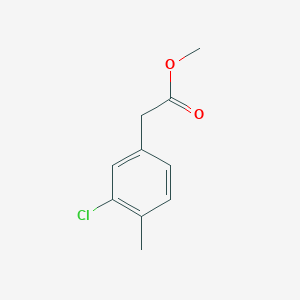
Methyl 2-(3-chloro-4-methylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-chloro-4-methylphenyl)acetate is an organic compound with the molecular formula C10H11ClO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 3-position and a methyl group at the 4-position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(3-chloro-4-methylphenyl)acetate can be synthesized through several methods. One common method involves the esterification of 3-chloro-4-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include steps for purification, such as distillation or recrystallization, to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-chloro-4-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-chloro-4-methylbenzoic acid or 3-chloro-4-methylacetophenone.
Reduction: 3-chloro-4-methylphenylmethanol.
Substitution: Various substituted phenylacetic esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(3-chloro-4-methylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-(3-chloro-4-methylphenyl)acetate depends on the specific reactions it undergoes. For example, in nucleophilic aromatic substitution reactions, the chlorine atom is displaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(2-chlorophenyl)acetate
- Methyl 2-(4-chlorophenyl)acetate
- Methyl 2-(3-methylphenyl)acetate
Uniqueness
Methyl 2-(3-chloro-4-methylphenyl)acetate is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity and the types of reactions it undergoes, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H11ClO2 |
|---|---|
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
methyl 2-(3-chloro-4-methylphenyl)acetate |
InChI |
InChI=1S/C10H11ClO2/c1-7-3-4-8(5-9(7)11)6-10(12)13-2/h3-5H,6H2,1-2H3 |
Clé InChI |
HHBUBCLYJFOHNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CC(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


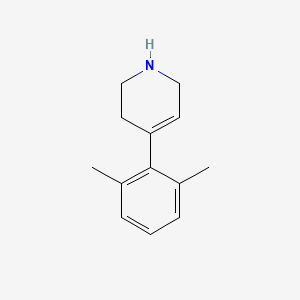
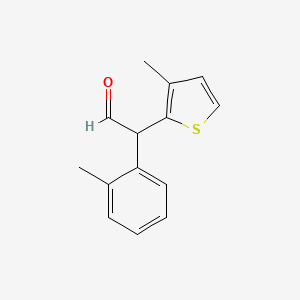
![3-[3-(chloromethyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13881912.png)
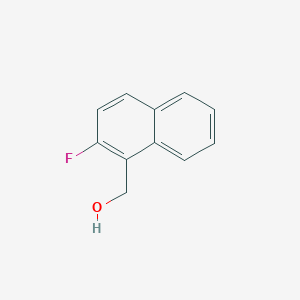
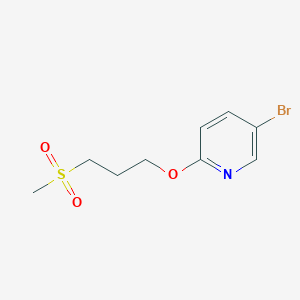
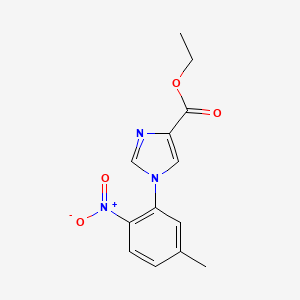
![Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B13881929.png)
![5-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine](/img/structure/B13881936.png)
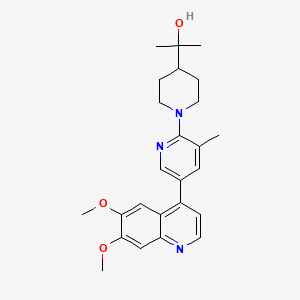
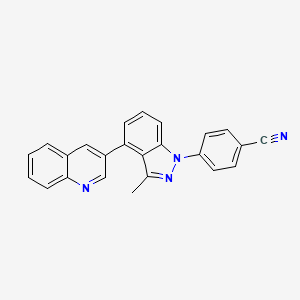
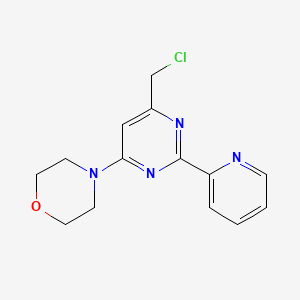
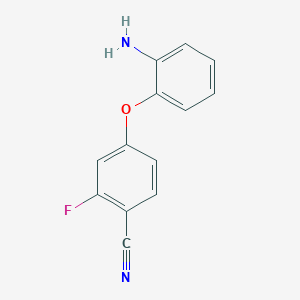
![Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13881960.png)
![5-[2-(benzyloxy)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13881961.png)
